molecular formula C12H17N3O2 B2944109 N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 314766-02-4

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No. B2944109
CAS RN: 314766-02-4
M. Wt: 235.287
InChI Key: NUZLXTGAIXCZCJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide (N-DMPHOB) is a synthetic compound that has been studied for its potential uses in scientific research. N-DMPHOB has a variety of applications, including as a reagent for the synthesis of compounds and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide and related compounds have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthetic processes often aim at exploring the antimicrobial activities of the synthesized compounds or their potential in creating new materials with desirable physical and chemical properties. For example, the hydrazide derivatives have been employed in synthesizing pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, rhodanine, quinazoline, and benzoxazinone derivatives, many of which exhibited significant antibacterial activities (Fatehia & K. Mohamed, 2010).

Electrochemical and Computational Studies

In the realm of electrochemistry and corrosion science, derivatives of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide have been studied for their potential as corrosion inhibitors. These studies often combine experimental approaches with computational simulations to understand the interaction mechanisms between the inhibitors and metal surfaces, aiming to enhance the corrosion resistance of metals in various environments. The insights gained from these studies are critical for the development of safer and more effective corrosion inhibitors in industrial applications (H. Lgaz et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-4-10(9(2)7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZLXTGAIXCZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

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